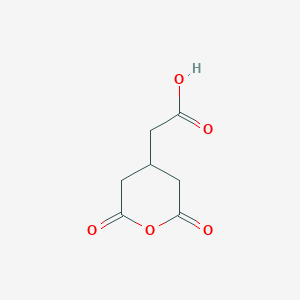
2-(2,6-Dioxooxan-4-yl)acetic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
- Application Summary : The compound is used in the preparation of 2-(6-substituted-1,3-dioxane-4-yl)acetic acid derivatives .
- Methods of Application : The synthesis involves the use of 4-hydroxy-6-X-substituted-methyl-tetrahydropyran-2-one compounds, where X stands for a leaving group, and R1, R2, and R3 each independently stand for an alkyl group with 1-3 carbon atoms .
- Results or Outcomes : The products are important as intermediary products in the preparation of statins .
Chemical Synthesis
- Application Summary : This compound is used in the production of optically active 2-(6-(hydroxymethyl)-1,3-dioxan-4-yl) acetic acid derivatives .
- Methods of Application : The process involves using inexpensive starting materials without requiring any special equipment such as that needed for super-low temperature reactions .
- Results or Outcomes : The optically active derivatives produced are valuable as intermediates in drug development .
- Application Summary : “2-(2,6-Dioxooxan-4-yl)acetic acid” is used in the preparation of a 2-(6-substituted)-1,3-dioxane-4-yl acetic acid derivative .
- Methods of Application : The process involves the use of a phase transfer catalyst and an oxylating agent .
- Results or Outcomes : The products are important as intermediary products in the preparation of statins .
Preparation of Optically Active Derivatives
Preparation of Substituted Derivatives
- Application Summary : This compound is used in the preparation of water-soluble photoactive cellulose derivatives .
- Methods of Application : The process involves a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole .
- Results or Outcomes : The resulting water-soluble polyelectrolytes decorated with photochemically active chromene moieties may be used to control the properties of new polysaccharide derivatives, which are of interest in the design of smart materials .
- Application Summary : “2-(2,6-Dioxooxan-4-yl)acetic acid” is used in the preparation of a 2-(6-substituted)-1,3-dioxane-4-yl acetic acid derivative .
- Methods of Application : The process involves the use of a phase transfer catalyst and an oxylating agent .
- Results or Outcomes : The products are important as intermediary products in the preparation of statins .
Photoactive Cellulose Derivatives
Preparation of 2-(6-Substituted)-1,3-Dioxane-4-yl Acetic Acid Derivative
Eigenschaften
IUPAC Name |
2-(2,6-dioxooxan-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c8-5(9)1-4-2-6(10)12-7(11)3-4/h4H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDOCJDBCZVIDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dioxooxan-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1442844.png)
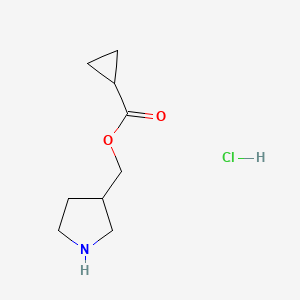
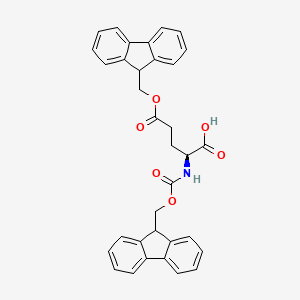
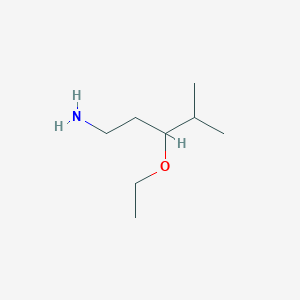
![4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B1442853.png)

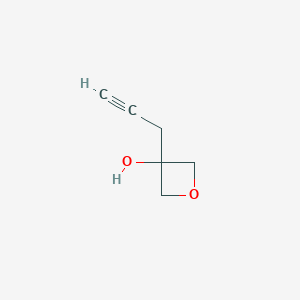

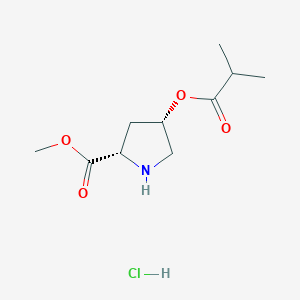
![4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442861.png)
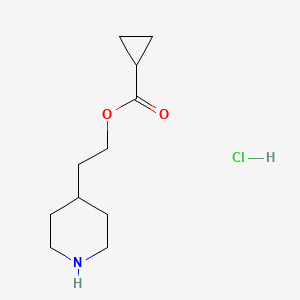
![(But-2-yn-1-yl)[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B1442863.png)
![3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442864.png)